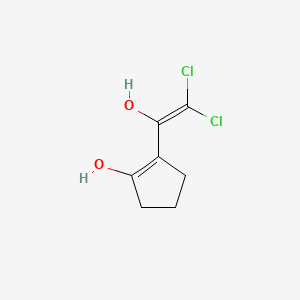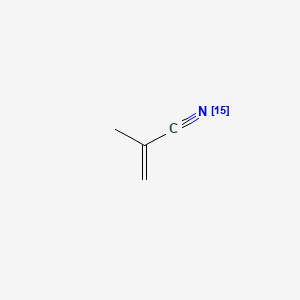![molecular formula C14H23N6O4P B586275 [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid CAS No. 308367-90-0](/img/structure/B586275.png)
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid” is a complex organic compound. It has a unique molecular structure and exhibits potential as a targeted therapeutic agent for treating various diseases . The IUPAC name of this compound is "{[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethyl]oxy}methylphosphonic acid hydrate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm³, a boiling point of 625.6±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 61.5±0.5 cm³ and a molar volume of 151.4±7.0 cm³ .Wissenschaftliche Forschungsanwendungen
Phosphonopeptides and Phosphinic Acids in Medicinal Chemistry
Phosphonopeptides, which include phosphinic acid derivatives, have seen extensive research for their medicinal applications, particularly as enzyme inhibitors. These compounds are designed to mimic peptides and are investigated for their potential in treating various diseases by inhibiting key enzymes. For instance, peptides containing phosphonic acid groups have been studied for their antimicrobial properties and as non-hydrolysable analogues of phosphonoamino acids, which are critical in understanding physiological effects of phosphorylations (Kafarski, 2020).
Analytical and Biochemical Applications
Compounds with structural similarities to phosphinic acids are also utilized in analytical chemistry and biochemistry for their fluorescent and chemosensory properties. For example, derivatives of 4-Methyl-2,6-diformylphenol (DFP) have been developed to detect various metal ions, anions, and neutral molecules, showcasing the versatility of these compounds in chemical sensing (Roy, 2021).
Implications in Pharmacology and Toxicology
Phosphinic acid derivatives are significant in pharmacology and toxicology, where their safety and biological effects are scrutinized. For instance, the resolution of contradictions between in silico predictions and Ames test results for certain compounds underscores the challenges and complexities in assessing the mutagenic potential of pharmaceutical impurities, including those related to phosphinic acid derivatives (Gunther et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to wear protective gloves/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
1-(4-amino-7H-pteridin-8-yl)propan-2-yloxymethyl-morpholin-4-ylphosphinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O4P/c1-11(24-10-25(21,22)20-4-6-23-7-5-20)8-19-3-2-16-12-13(15)17-9-18-14(12)19/h2,9,11H,3-8,10H2,1H3,(H,21,22)(H2,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALAIOFSYRESPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC=NC2=C(N=CN=C21)N)OCP(=O)(N3CCOCC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)





